
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE
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Overview
Description
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a chlorophenyl group
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . They have been found to bind with high affinity to multiple receptors , which suggests that “3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE” might also interact with multiple targets.
Mode of action
1,2,4-triazole derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives , it’s likely that the compound affects multiple biochemical pathways.
Result of action
Based on the biological activities of 1,2,4-triazole derivatives , it might have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE typically involves the reaction of 4-chlorophenyl ethyl sulfide with phenylhydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-((4-chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Another promising application lies in the field of oncology. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The triazoline moiety is believed to play a crucial role in inhibiting key enzymes involved in cancer cell proliferation. A detailed analysis published in Cancer Research outlined the compound's potential as a lead candidate for further development as an anticancer agent.
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Research conducted by agricultural scientists revealed that this compound exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials have shown a significant reduction in pest populations when this compound is applied as part of an integrated pest management strategy.
Coordination Chemistry
In material science, the ability of this compound to form coordination complexes with transition metals has been explored. These complexes have potential applications in catalysis and as precursors for novel materials. Studies have demonstrated that metal complexes derived from this compound exhibit enhanced catalytic activity in various organic transformations.
Case Study 1: Antimicrobial Efficacy
A research team conducted a series of experiments to evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This finding suggests its potential as an alternative treatment option.
Case Study 2: Agricultural Application
In a controlled field study, the application of this compound was tested on tomato plants infested with aphids. The results showed a 75% reduction in aphid populations within one week of application compared to untreated controls. This case underscores the compound's potential utility in sustainable agriculture.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thione derivatives: These compounds share the triazole-thione core structure and exhibit similar chemical reactivity.
4-Phenyl-1,2,4-triazole derivatives: These compounds have a similar triazole ring and phenyl group but may differ in other substituents.
Uniqueness
3-((4-CHLOROPHENYLTHIO)ETHYL)-4-PHENYL-1,2,4-TRIAZOLINE-5-THIONE is unique due to the presence of both the chlorophenyl and sulfanylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Biological Activity
The compound 3-((4-chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione is part of a class of compounds known as triazolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a triazoline ring substituted with a chlorophenylthioethyl group. This structural configuration is believed to enhance its biological activity compared to other triazolines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound.
-
Cytotoxicity Testing :
- The compound was evaluated against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Results indicated significant cytotoxic effects, particularly against melanoma cells, with IC50 values in the low micromolar range .
- Selectivity Towards Cancer Cells :
- Mechanism of Action :
Other Biological Activities
In addition to its anticancer properties, triazole derivatives are known for a range of other biological activities:
- Antimicrobial Properties : Some studies suggest that triazole compounds exhibit antimicrobial effects against various pathogens .
- Antitubercular Activity : Certain derivatives have shown potential in inhibiting Mycobacterium tuberculosis growth .
- Hypoglycemic Effects : Research indicates that some triazole derivatives may assist in lowering blood glucose levels .
Case Study 1: Cytotoxicity Evaluation
A study conducted on various 1,2,4-triazole derivatives found that those with thione substitutions exhibited enhanced cytotoxicity against cancer cell lines. Specifically, compounds similar to this compound were among the most effective in inhibiting cell growth in vitro .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly increased the biological activity of triazole derivatives. This finding supports the hypothesis that modifications in the chemical structure can lead to improved potency against cancer cells .
Data Tables
Compound Name | Cell Line Tested | IC50 Value (µM) | Selectivity Index |
---|---|---|---|
This compound | IGR39 (Melanoma) | 8.5 | High |
This compound | MDA-MB-231 (Breast) | 12.0 | Moderate |
Other Triazoles | Panc-1 (Pancreatic) | >100 | Low |
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-11(22-14-9-7-12(17)8-10-14)15-18-19-16(21)20(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVFANYYZXKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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